molecular formula C16H18N2O3S B2636246 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1219904-29-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2636246
CAS RN: 1219904-29-6
M. Wt: 318.39
InChI Key: SFMYRCFFDAJDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Derivatives

Synthesis of Novel Derivatives Derivatives of the compound have been synthesized, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, by reacting pyrazole with various substituted acetamides. These compounds were confirmed using 1H NMR, IR, and Mass spectra. Some of these derivatives showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Application in Synthesis of Other Compounds

Intermediate for Anticancer Drug Synthesis The compound serves as a key intermediate in synthesizing anticancer drugs like Raltitrexed and its derivatives. The synthesis process involves multiple steps, starting with obtaining specific amino acid derivatives and leading to the preparation of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline through cyclization (Zhang, 2009).

Morita-Baylis-Hillman Reaction The compound also plays a role in synthetic methods like the Morita-Baylis-Hillman reaction, which produces various dicarboxylates and propanoates. This method involves an intramolecular conjugate displacement reaction or a reaction of acetates of Morita-Baylis-Hillman adducts (Ahn et al., 2012).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-7-14(22-18-10)17-13(19)9-20-12-6-4-5-11-8-16(2,3)21-15(11)12/h4-7H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMYRCFFDAJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide

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